(1-Azanyl-1-Phosphono-Decyl)phosphonic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminodecylidene bis-Phosphonic Acid can be synthesized through a multi-step process involving the reaction of decylamine with phosphorous acid and formaldehyde. The reaction typically occurs under acidic conditions, and the product is purified through crystallization .
Industrial Production Methods: In industrial settings, the synthesis of 1-Aminodecylidene bis-Phosphonic Acid involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Aminodecylidene bis-Phosphonic Acid primarily undergoes substitution reactions due to the presence of the phosphonic acid groups. It can also participate in complexation reactions with metal ions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.
Complexation Reactions: Metal ions like calcium or magnesium are commonly used.
Major Products Formed:
Substitution Reactions: The major products include substituted phosphonic acids.
Complexation Reactions: The products are metal-phosphonate complexes.
Scientific Research Applications
1-Aminodecylidene bis-Phosphonic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other phosphonic acid derivatives.
Biology: The compound is employed in studies involving enzyme inhibition, particularly acid sphingomyelinase.
Medicine: Research has shown its potential in inhibiting apoptosis in certain cell lines, making it a candidate for therapeutic applications.
Industry: It is used in the formulation of detergents and water treatment chemicals due to its chelating properties
Mechanism of Action
1-Aminodecylidene bis-Phosphonic Acid exerts its effects by inhibiting acid sphingomyelinase, an enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine. The compound binds to the active site of the enzyme, preventing its catalytic activity. This inhibition leads to a decrease in ceramide production, which in turn affects various cellular processes such as apoptosis .
Comparison with Similar Compounds
- 1-Hydroxyethylidene-1,1-diphosphonic acid
- Methylenediphosphonic acid
- Ethylenediaminetetra(methylenephosphonic acid)
Comparison: 1-Aminodecylidene bis-Phosphonic Acid is unique due to its selective inhibition of acid sphingomyelinase over neutral sphingomyelinase. This selectivity makes it particularly valuable in research focused on sphingolipid metabolism and related diseases .
Properties
IUPAC Name |
(1-amino-1-phosphonodecyl)phosphonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NO6P2/c1-2-3-4-5-6-7-8-9-10(11,18(12,13)14)19(15,16)17/h2-9,11H2,1H3,(H2,12,13,14)(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYYYYAFACTHMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(N)(P(=O)(O)O)P(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO6P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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